2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
Overview
Description
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, with the chemical formula C10H17N5O and CAS registry number 55921-65-8, is a compound known for its potential applications in pharmaceutical research. This compound is characterized by its pyrrolidinyl and diaminopyrimidine functional groups. It has been studied for its potential as an antiviral agent, specifically targeting RNA viruses . Additionally, it is known for its use in hair growth treatments, where it acts at the dermal papilla level of the hair follicle, increasing the supply of nutrients and oxygen to the hair root .
Mechanism of Action
Target of Action
Pyrrolidinyl Diaminopyrimidine Oxide, also known as Diaminopyrimidine Oxide, primarily targets the hair follicle cells . These cells are crucial for hair growth and maintaining a healthy scalp and hair .
Mode of Action
Pyrrolidinyl Diaminopyrimidine Oxide works by supplying the nutrients needed for hair growth to the weakened hair follicle cells . It acts on the deep structure of the hair root, which plays an important role in a healthy scalp and hair .
Biochemical Pathways
It is part of a formulation that includes other recognized hair growth promoters and ingredients with anti-inflammatory properties .
Pharmacokinetics
It is typically applied topically, suggesting that it may be absorbed through the skin to reach the hair follicles .
Result of Action
The primary result of Pyrrolidinyl Diaminopyrimidine Oxide’s action is the promotion of hair growth . It helps recover weak follicle cells, leading to an increase in the volume of hair in the growth stage . It also results in thicker, more voluminous hair, improved general hair appearance, and improved scalp coverage .
Action Environment
The action of Pyrrolidinyl Diaminopyrimidine Oxide can be influenced by environmental factors. For instance, the compound is typically applied topically, so the condition of the scalp and hair can affect its efficacy . Furthermore, the compound is used in a solution that is applied to the scalp at least three times a week, suggesting that consistent application is necessary for optimal results .
Biochemical Analysis
Biochemical Properties
Pyrrolidinyl diaminopyrimidine oxide plays a significant role in biochemical reactions, particularly in the context of hair growth. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with potassium channels, where it acts as a potassium channel opener. This interaction enhances blood flow and nutrient delivery to hair follicles, promoting hair growth . Additionally, pyrrolidinyl diaminopyrimidine oxide interacts with enzymes involved in cellular metabolism, further supporting its role in hair follicle health.
Cellular Effects
Pyrrolidinyl diaminopyrimidine oxide has notable effects on various cell types and cellular processes. In hair follicle cells, it stimulates cell proliferation and differentiation, leading to increased hair growth. It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for hair follicle development and regeneration . Furthermore, pyrrolidinyl diaminopyrimidine oxide affects gene expression by upregulating genes associated with hair growth and downregulating those linked to hair loss.
Molecular Mechanism
The molecular mechanism of pyrrolidinyl diaminopyrimidine oxide involves its action as a potassium channel opener. By binding to potassium channels, it facilitates the influx of potassium ions, which enhances blood flow and nutrient delivery to hair follicles . This action leads to the activation of various signaling pathways and enzymes that promote hair growth. Additionally, pyrrolidinyl diaminopyrimidine oxide may inhibit enzymes that contribute to hair loss, further supporting its efficacy in hair growth treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidinyl diaminopyrimidine oxide have been observed to change over time. The compound is relatively stable and maintains its efficacy over extended periods. Studies have shown that its hair growth-promoting effects become evident within a few weeks of application and continue to improve with prolonged use . Long-term studies have demonstrated sustained hair growth and increased hair density with consistent use of pyrrolidinyl diaminopyrimidine oxide.
Dosage Effects in Animal Models
The effects of pyrrolidinyl diaminopyrimidine oxide vary with different dosages in animal models. At lower doses, the compound effectively promotes hair growth without significant adverse effects. At higher doses, some toxic effects may be observed, including skin irritation and inflammation . It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential side effects.
Metabolic Pathways
Pyrrolidinyl diaminopyrimidine oxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, contributing to its hair growth-promoting effects. The compound may also influence metabolic flux and metabolite levels, further supporting its role in enhancing hair follicle health .
Transport and Distribution
Within cells and tissues, pyrrolidinyl diaminopyrimidine oxide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites, such as hair follicles . The compound’s localization and accumulation in hair follicles are crucial for its efficacy in promoting hair growth.
Subcellular Localization
Pyrrolidinyl diaminopyrimidine oxide exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles within hair follicle cells through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed to promote hair growth.
Preparation Methods
The synthesis of pyrrolidinyl diaminopyrimidine oxide involves several steps:
Nucleophilic Substitution Amination: 2,4-diamino-6-chloropyrimidine reacts with tetrahydropyrrole in the presence of an alkali to form an intermediate product.
Industrial production methods often utilize efficient and green heterogeneous catalysts, such as nano-CoCr2O4, to promote the synthesis of diaminopyrimidine oxide derivatives. This method involves the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution at 50°C .
Chemical Reactions Analysis
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide undergoes several types of chemical reactions:
Substitution: It can also undergo nucleophilic substitution reactions, where the pyrrolidinyl group is introduced to the pyrimidine ring.
Common reagents used in these reactions include hydrogen peroxide, sodium tungstate, and ethanol. The major products formed from these reactions are various diaminopyrimidine oxide derivatives .
Scientific Research Applications
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has shown potential as an antiviral agent, specifically targeting RNA viruses.
Medicine: It is widely used in hair growth treatments, where it helps in increasing hair density and reducing hair shedding
Comparison with Similar Compounds
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is similar to other compounds such as minoxidil and 2,4-diaminopyrimidine 3-oxide (Kopexil). it is unique in its ability to act at the dermal papilla level, increasing nutrient and oxygen supply to the hair root . Other similar compounds include:
2,4-Diaminopyrimidine 3-oxide (Kopexil): This compound is used in hair loss treatments to reduce hair shedding and increase hair mass and density.
Properties
IUPAC Name |
3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,10,14H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOITXEDSRYVTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=N)N(C(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021789 | |
Record name | Pyrrolidinyl diaminopyrimidine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55921-65-8 | |
Record name | Pyrrolidinyl diaminopyrimidine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidinyl diaminopyrimidine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Pyrimidinediamine, 6-(1-pyrrolidinyl)-, 3-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIDINYL DIAMINOPYRIMIDINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23GGI87A7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary cosmetic applications of pyrrolidinyl diaminopyrimidine oxide according to current research?
A1: Current research highlights pyrrolidinyl diaminopyrimidine oxide as a promising ingredient in cosmetic formulations, particularly for hair and skin care. Studies suggest it offers several potential benefits [, ]:
- Enhanced Moisturizing Effects: Pyrrolidinyl diaminopyrimidine oxide may provide significant moisturizing effects for both hair and skin. [, ]
- Improved Scalp Health: Research indicates it could help reduce scalp itchiness and minimize dandruff. [, ]
- Hair Appearance and Texture: It may increase hair volume, improve elasticity, and create a smoother, healthier appearance. [, ]
- Anti-Inflammatory Properties: There's evidence to suggest it can soothe skin irritation and potentially reduce scalp inflammation. [, ]
- Skin Benefits: Preliminary research suggests it might improve the appearance of wrinkles and contribute to skin-brightening effects. []
Q2: The research mentions a specific formulation of pyrrolidinyl diaminopyrimidine oxide for hair loss prevention and hair growth. What other ingredients are included, and what are their proposed roles?
A2: A study investigated a specific formulation for hair loss prevention and growth that combined pyrrolidinyl diaminopyrimidine oxide with two other key ingredients []:
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